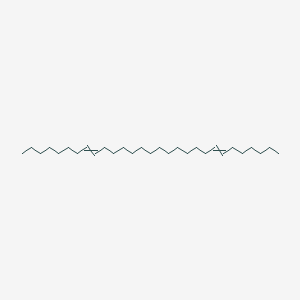
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane: is a synthetic organic compound characterized by its unique structure, which includes a long aliphatic chain and a macrocyclic ether-amine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of an appropriate aliphatic amine with a macrocyclic ether precursor. One common method is the nucleophilic substitution reaction where the aliphatic amine reacts with a halogenated macrocyclic ether under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane, with the addition of a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The macrocyclic ether-amine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted macrocyclic ether-amine derivatives.
Applications De Recherche Scientifique
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Trichloroacetic acid, undec-10-enyl ester
- S-Undec-10-en-1-yl ethanethioate
Comparison: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its macrocyclic ether-amine structure, which imparts distinct chemical and physical properties. Unlike similar compounds, it can form stable complexes with a wide range of molecules, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
140846-79-3 |
|---|---|
Formule moléculaire |
C21H41NO4 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
13-undec-10-enyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C21H41NO4/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23-16-18-25-20-21-26-19-17-24-15-13-22/h2H,1,3-21H2 |
Clé InChI |
XCUNVMDALIDQFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
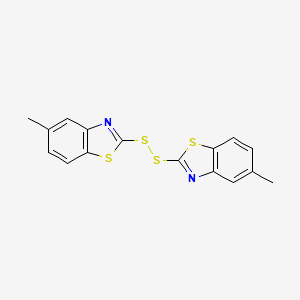
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
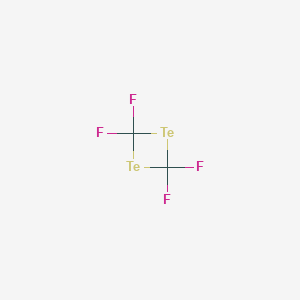
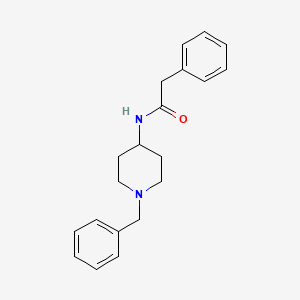
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
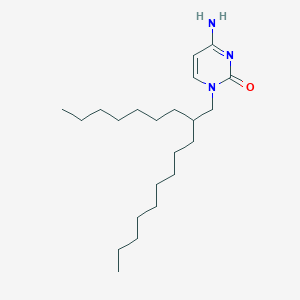
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
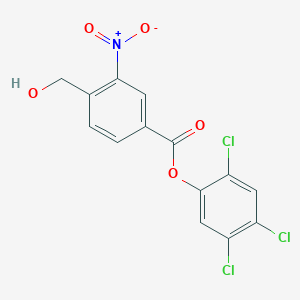
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
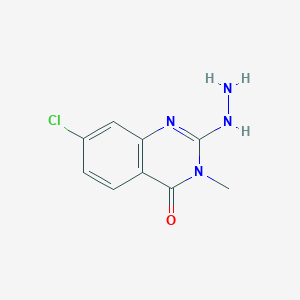
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
